molecular formula C10H11NO3 B8401246 3-Methyl-4-nitro-2-(2-propenyl)-phenol

3-Methyl-4-nitro-2-(2-propenyl)-phenol

Cat. No.: B8401246
M. Wt: 193.20 g/mol
InChI Key: IBMGVEPBEXXPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-nitro-2-(2-propenyl)-phenol is a phenolic derivative characterized by a nitro (-NO₂) group at the 4-position, a methyl (-CH₃) group at the 3-position, and a propenyl (-CH₂CH=CH₂) substituent at the 2-position of the aromatic ring. Phenolic compounds with propenyl and methoxy/nitro substituents are commonly associated with antimicrobial, antioxidant, and antifungal activities, as observed in plant-derived extracts .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-methyl-4-nitro-2-prop-2-enylphenol

InChI

InChI=1S/C10H11NO3/c1-3-4-8-7(2)9(11(13)14)5-6-10(8)12/h3,5-6,12H,1,4H2,2H3

InChI Key

IBMGVEPBEXXPQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1CC=C)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of phenolic compounds are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison
Compound Name Substituents (Position) Molecular Formula Key Functional Groups
3-Methyl-4-nitro-2-(2-propenyl)-phenol -NO₂ (4), -CH₃ (3), -CH₂CH=CH₂ (2) Not explicitly given Nitro, methyl, propenyl
Eugenol (Phenol, 2-methoxy-4-(2-propenyl)-) -OCH₃ (2), -CH₂CH=CH₂ (4) C₁₀H₁₂O₂ Methoxy, propenyl
Phenol, 2-methoxy-4-(2-propenyl)-, acetate -OCH₃ (2), -CH₂CH=CH₂ (4), -OAc C₁₂H₁₄O₃ Methoxy, propenyl, acetate
Phenol, 2,6-dimethoxy-4-(2-propenyl)- -OCH₃ (2,6), -CH₂CH=CH₂ (4) C₁₁H₁₄O₃ Dimethoxy, propenyl

Key Observations :

  • Nitro vs. Methoxy Groups: The nitro group in the target compound is a strong electron-withdrawing group, which may enhance electrophilic reactivity compared to methoxy groups (electron-donating) in eugenol derivatives. This could influence interactions with biological targets, such as microbial enzymes .
  • Propenyl Position: The propenyl group at the 2-position in the target compound differs from eugenol’s 4-position propenyl. Substituent position affects steric hindrance and molecular recognition in biological systems .

Physicochemical Properties

Table 2: Boiling Points and Thermal Properties
Compound Name Boiling Point (K) Pressure (kPa) Source
Phenol, 2-methoxy-4-(2-propenyl)-, acetate 554.20 100.00 NIST
Phenol, 2,6-dimethoxy-4-(2-propenyl)- 441.70 1.50 NIST

Key Observations :

  • The acetate derivative (eugenol acetate) has a higher boiling point (554.20 K) compared to the dimethoxy analog (441.70 K), likely due to increased molecular weight and polarity from the acetate group. The target compound’s nitro group may further elevate its boiling point relative to methoxy derivatives, though experimental data is lacking.
Table 3: Reported Bioactivities of Analogous Compounds
Compound Name Bioactivity Source
Eugenol (2-methoxy-4-(2-propenyl)-phenol) Antifungal, antibacterial, antioxidant
Phenol, 2-methoxy-4-(2-propenyl)-, acetate Antimicrobial, antiviral
2-Methoxy-3-(2-propenyl)-phenol Potent antibacterial, antifungal

Key Observations :

  • This trade-off requires further investigation for the target compound.
  • Synergistic Effects: Eugenol derivatives in Ocimum tenuiflorum extracts show synergistic antimicrobial effects when combined with fatty acids (e.g., hexadecanoic acid) . The target compound’s nitro group could modulate such synergies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.